Azane; oxirane
Description
Azane (NH₃, ammonia) is a simple inorganic compound with a trigonal pyramidal geometry, widely used in fertilizers, refrigeration, and chemical synthesis. Its lone pair of electrons on nitrogen makes it a strong nucleophile and base.
Oxirane (C₂H₄O, ethylene oxide) is a three-membered cyclic ether (epoxide) characterized by a strained oxirane ring. This strain (approximately 114 kJ/mol) drives its high reactivity, enabling applications in polymer production, sterilization, and synthesis of glycols, surfactants, and epoxy resins .
Structure
3D Structure of Parent
Properties
CAS No. |
93455-59-5 |
|---|---|
Molecular Formula |
C2H7NO |
Molecular Weight |
61.08 g/mol |
IUPAC Name |
azane;oxirane |
InChI |
InChI=1S/C2H4O.H3N/c1-2-3-1;/h1-2H2;1H3 |
InChI Key |
HFGWIQJWHMUPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.N |
physical_description |
Liquid |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
Both azane and oxirane are utilized in catalytic processes:
- Aziridination Reactions : Azane is employed as a nitrogen source in aziridination reactions, which are crucial for synthesizing nitrogen-containing heterocycles. For instance, copper complexes have been shown to catalyze these reactions effectively when azane is used as a reagent .
- Epoxidation Reactions : Oxirane serves as a key reactant in epoxidation processes. It can be used to convert alkenes into epoxides, which are valuable intermediates in organic synthesis. This reaction can be catalyzed by various metal complexes, enhancing the efficiency and selectivity of the process .
Pharmaceutical Applications
The pharmaceutical industry leverages both compounds for drug development:
- Drug Delivery Systems : Azane has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .
- Synthesis of Bioactive Compounds : Oxirane derivatives are synthesized for their biological activities. For example, certain oxirane-based compounds have shown anti-cancer properties and are being explored for their potential as therapeutic agents against various types of cancer .
Materials Science
In materials science, both azane and oxirane contribute significantly:
- Polymer Production : Oxirane is crucial in producing epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
- Nanomaterials : Azane is involved in synthesizing silver nanoparticles through reduction processes. These nanoparticles exhibit unique properties beneficial for applications in biomedicine and catalysis .
Case Study 1: Azane in Drug Delivery
A study demonstrated that azane can enhance the solubility of poorly soluble drugs through the formation of inclusion complexes. This method significantly improved the bioavailability of certain pharmaceuticals when tested in vitro .
Case Study 2: Oxirane Derivatives Against Cancer
Research focused on synthesizing oxirane derivatives that exhibited selective cytotoxicity against cancer cell lines. Compounds derived from oxirane were tested against various cancer types, showing promising results with high efficacy rates .
Comparative Applications Table
| Application Area | Compound | Specific Use Case |
|---|---|---|
| Catalysis | Azane | Nitrogen source for aziridination reactions |
| Oxirane | Epoxidation of alkenes | |
| Pharmaceuticals | Azane | Enhancing drug solubility |
| Oxirane | Synthesis of anti-cancer agents | |
| Materials Science | Azane | Synthesis of silver nanoparticles |
| Oxirane | Production of epoxy resins |
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The primary reaction between oxirane and azane involves nucleophilic attack on the strained three-membered epoxide ring. This reaction yields ethanolamine (2-aminoethanol) and its derivatives, depending on stoichiometry and conditions .
Mechanism
-
Base-Catalyzed (SN2): Under basic conditions, ammonia deprotonates to form NH₂⁻, which attacks the less substituted carbon of oxirane, leading to ring opening and formation of 2-aminoethanol .
-
Acid-Catalyzed (SN1-like): In acidic media, oxirane is protonated, making the carbons more electrophilic. Ammonia attacks the more substituted carbon, producing the same product due to oxirane’s symmetry .
Reaction Conditions and Yields
| Molar Ratio (NH₃:Oxirane) | Catalyst | Temperature | Yield (%) | By-products |
|---|---|---|---|---|
| 10:1 | None | 25°C | 85 | Diethanolamine (5%) |
| 20:1 | H₂SO₄ | 60°C | 92 | Triethanolamine (3%) |
| 5:1 | NaOH | 30°C | 78 | Polyglycols (10%) |
Data compiled from industrial synthesis protocols .
Side Reactions and By-product Control
Excess oxirane or insufficient ammonia leads to over-alkylation, forming diethanolamine (HN(CH₂CH₂OH)₂) and triethanolamine (N(CH₂CH₂OH)₃) . Strategies to minimize by-products include:
Comparison with Similar Compounds
Research Findings and Innovations
- Epoxidation Optimization : De Abreu Corrêa et al. achieved 88% epoxidation yield in oleic acid using immobilized lipase (55°C, 3 h), with oxirane oxygen content nearing theoretical limits (9.9%) .
- Silorane Monomers: Cycloaliphatic oxirane derivatives reduce polymerization shrinkage in dental composites by 1–3% via volumetric expansion during curing .
- Strain Energy Calculations : Oxirane’s strain energy (~114 kJ/mol) remains consistent across computational models, though substituent effects alter reactivity minimally .
Preparation Methods
Core Reaction Pathways
The reaction between ammonia and ethylene oxide proceeds via nucleophilic ring-opening of the strained oxirane (ethylene oxide) by ammonia. This exothermic reaction generates monoethanolamine as the primary product, with subsequent reactions yielding diethanolamine and triethanolamine. The general stoichiometry is:
Excess ammonia suppresses the formation of higher ethanolamines, favoring MEA.
Catalytic and Autocatalytic Effects
While the reaction is autocatalyzed by water or residual ethanolamines, homogeneous catalysts such as trace water (1–5 wt%) accelerate the ring-opening mechanism. Heterogeneous catalysts, though less common, are employed in specialized setups to enhance selectivity.
Industrial Preparation Methods
Plug-Flow Reactor Systems
Continuous processes using plug-flow reactors dominate industrial production. Key parameters include:
-
Ammonia-to-ethylene oxide molar ratio : 10:1 to 30:1 to maximize MEA yield.
-
Temperature : 50–150°C, moderated to control exothermicity.
Table 1: Product Distribution vs. NH₃:EO Molar Ratio
| NH₃:EO Ratio | MEA Yield (%) | DEA Yield (%) | TEA Yield (%) |
|---|---|---|---|
| 10:1 | 65 | 25 | 10 |
| 20:1 | 75 | 18 | 7 |
| 30:1 | 82 | 13 | 5 |
Reductive Amination for Ethyleneamines
Ethanolamines undergo further reductive amination with ammonia over catalysts like nickel, cobalt, or copper to produce ethylenediamine (EDA) and higher ethyleneamines. This step involves:
Process Optimization Strategies
Ammonia Recycling and Separation
Unreacted ammonia is separated via distillation or flash separation and recycled to the reactor, reducing raw material costs. Advanced systems integrate ammonia recovery units to achieve >90% recycling efficiency.
Impurity Control
Hydrogen gas injection during the initial reaction minimizes colored byproducts and stabilizes pH. Side reactions forming chlorinated compounds (e.g., from ethylene oxide decomposition) are mitigated using sulfur inhibitors.
Purification and Azeotropic Distillation
Azeotropic Separation of Byproducts
Alkylethyleneamines (e.g., N-methylethylenediamine) form azeotropes with water, enabling their removal via distillation. For example:
Table 2: Azeotropic Data for Common Byproducts
| Compound | Azeotrope Partner | Boiling Point (°C) |
|---|---|---|
| N-Methylethylenediamine | Water | 98 |
| Piperazine | Water | 120 |
Emerging Innovations and Research Gaps
Catalytic Advancements
Recent patents explore bimetallic catalysts (e.g., Rh-Ni) to improve reductive amination efficiency. Pilot studies report 15–20% higher EDA yields compared to conventional catalysts.
Green Chemistry Initiatives
Solvent-free reaction systems and bio-based ethylene oxide precursors are under development to reduce carbon footprints.
Q & A
Q. What role does oxirane ring strain play in reaction mechanisms?
- Analysis : Compare activation barriers for oxirane (3-membered ring) vs. larger cyclic ethers in DFT models. Smaller rings exhibit lower free-energy barriers (e.g., 28.1 kcal·mol⁻¹ for oxirane vs. 75.1 kcal·mol⁻¹ for 5-membered analogs) due to higher strain .
Data Presentation Guidelines
- Raw Data : Include large datasets (e.g., OOC vs. time) in appendices. Highlight processed data critical to conclusions (e.g., kinetic curves) in the main text .
- Terminology : Define specialized terms (e.g., "oxirane oxygen content") and avoid unexplained jargon .
- Contradictions : Discuss unresolved issues (e.g., incomplete epoxidation) and propose hypotheses (e.g., competing nucleophilic attack) supported by kinetic or spectroscopic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
